molecular formula C8H10N2O2 B13317942 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid

Cat. No.: B13317942
M. Wt: 166.18 g/mol
InChI Key: ZYZTXOQKEXQBKJ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid is a chemical compound with a pyridine ring substituted with an aminomethyl group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-2-methylpyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-pyridinecarboxylic acid with formaldehyde and ammonia, leading to the formation of the aminomethyl group at the 6-position. The reaction typically requires acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-2-methylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function. The carboxylic acid group can also participate in coordination with metal ions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine-3-carboxylic acid: Lacks the aminomethyl group, resulting in different reactivity and applications.

    6-(Aminomethyl)pyridine-3-carboxylic acid: Lacks the methyl group at the 2-position, which can influence its chemical properties and biological activity.

    2-Methyl-3-pyridinecarboxylic acid:

Uniqueness

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-(aminomethyl)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-5-7(8(11)12)3-2-6(4-9)10-5/h2-3H,4,9H2,1H3,(H,11,12)

InChI Key

ZYZTXOQKEXQBKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CN)C(=O)O

Origin of Product

United States

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